molecular formula C8H15NO B3016058 1,4-Dimethylpiperidine-4-carbaldehyde CAS No. 1176542-59-8

1,4-Dimethylpiperidine-4-carbaldehyde

Cat. No.: B3016058
CAS No.: 1176542-59-8
M. Wt: 141.214
InChI Key: XIXDVORUELSTEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethylpiperidine-4-carbaldehyde is an organic compound with the molecular formula C8H15NO. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both methyl and aldehyde functional groups. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.

Scientific Research Applications

1,4-Dimethylpiperidine-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and signal transduction pathways.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical manufacturing processes.

Future Directions

While specific future directions for 1,4-Dimethylpiperidine-4-carbaldehyde are not mentioned in the search results, it’s worth noting that similar compounds like 1,4-Dihydropyridine have diverse pharmaceutical applications and are subjects of ongoing research . This suggests potential future directions for the study and application of this compound.

Mechanism of Action

Target of Action

This compound is a derivative of piperidine, a heterocyclic organic compound .

Mode of Action

Piperidine derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . The presence of the aldehyde group in 1,4-Dimethylpiperidine-4-carbaldehyde may allow it to form covalent bonds with its targets, but this is speculative and would need to be confirmed by experimental studies.

Biochemical Pathways

Piperidine derivatives can influence a variety of biochemical pathways depending on their specific structure and the biological targets they interact with

Result of Action

The molecular and cellular effects of this compound’s action are not well-understood. Given the lack of specific information about this compound, it is difficult to predict its effects. Piperidine derivatives can have a wide range of effects depending on their specific structure and the biological targets they interact with .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethylpiperidine-4-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of piperidine with methyl iodide, followed by oxidation of the resulting 1,4-dimethylpiperidine to introduce the aldehyde group. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide for the alkylation step, and oxidizing agents like pyridinium chlorochromate or manganese dioxide for the oxidation step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups on the piperidine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).

Major Products Formed

    Oxidation: 1,4-Dimethylpiperidine-4-carboxylic acid.

    Reduction: 1,4-Dimethylpiperidine-4-methanol.

    Substitution: Halogenated or nitrated derivatives of this compound.

Comparison with Similar Compounds

1,4-Dimethylpiperidine-4-carbaldehyde can be compared with other similar compounds, such as:

    1,4-Dimethylpiperidine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    4-Methylpiperidine-4-carbaldehyde: Contains only one methyl group, resulting in different steric and electronic properties.

    1,4-Dimethylpiperidine-4-carboxylic acid: The carboxylic acid derivative, which has different reactivity and applications compared to the aldehyde.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

1,4-dimethylpiperidine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-8(7-10)3-5-9(2)6-4-8/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXDVORUELSTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.